molecular formula C21H26N2O4S B2471630 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 954655-38-0

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2471630
CAS No.: 954655-38-0
M. Wt: 402.51
InChI Key: RZVUJZQSIICKOW-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14-9-15(2)21(16(3)10-14)28(25,26)22-12-17-11-20(24)23(13-17)18-5-7-19(27-4)8-6-18/h5-10,17,22H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVUJZQSIICKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Pyrrolidinone ring : Contributes to the compound's biological activity.
  • Methoxyphenyl group : Enhances membrane permeability and binding affinity to target proteins.
  • Sulfonamide moiety : Known for its role in various biological applications.

The molecular formula for this compound is C17H24N2O3SC_{17}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 336.45 g/mol.

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : It may interact with various receptors involved in pain and inflammation pathways, providing potential analgesic and anti-inflammatory effects.
  • Cellular Uptake : The methoxy groups enhance the compound's ability to cross cellular membranes, facilitating its pharmacological effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Effective against various bacterial strains, potentially useful in treating infections.
  • Anticancer Potential : Preliminary studies suggest cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of Gram-positive bacteria
AnticancerCytotoxicity against MCF-7 cells
Anti-inflammatoryReduces inflammation markers

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. This suggests potential applications in treating resistant infections .
  • Inflammation Models :
    • In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

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